molecular formula C18H22BrFN2O B223894 N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine

N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine

Cat. No. B223894
M. Wt: 381.3 g/mol
InChI Key: XUWCMNOWPKQRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine, also known as BFBDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.

Mechanism of Action

N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine works by binding to G protein-coupled receptors, which are involved in a wide range of physiological processes in the body. When this compound binds to these receptors, it causes a conformational change that activates downstream signaling pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to affect a variety of physiological processes, including neurotransmitter release, ion channel activity, and intracellular signaling pathways. It has also been found to have an impact on cell proliferation and migration, as well as apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine in lab experiments is its high selectivity for G protein-coupled receptors, which allows for more precise targeting of these receptors. However, one limitation is the potential for off-target effects, which can complicate data interpretation.

Future Directions

There are several potential future directions for research involving N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine. One area of interest is the development of new fluorescent probes based on this compound, which could be used to study a wider range of physiological processes. Another potential direction is the use of this compound in drug discovery, as it has been found to have potential therapeutic applications in various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its impact on different physiological processes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Its high selectivity for G protein-coupled receptors makes it a valuable tool for studying various physiological processes, particularly in the field of neuroscience. While there are limitations to its use in lab experiments, there are also many potential future directions for research involving this compound.

Synthesis Methods

The synthesis of N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine involves a multi-step process that begins with the reaction of 5-bromo-2-nitrobenzaldehyde and 4-fluorobenzyl alcohol to form 5-bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with N-(2-dimethylaminoethyl)amine to form this compound.

Scientific Research Applications

N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a fluorescent probe to detect changes in intracellular calcium levels in neurons, as well as a tool to study the role of G protein-coupled receptors in various physiological processes.

properties

Molecular Formula

C18H22BrFN2O

Molecular Weight

381.3 g/mol

IUPAC Name

N-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-N//',N//'-dimethylethane-1,2-diamine

InChI

InChI=1S/C18H22BrFN2O/c1-22(2)10-9-21-12-15-11-16(19)5-8-18(15)23-13-14-3-6-17(20)7-4-14/h3-8,11,21H,9-10,12-13H2,1-2H3

InChI Key

XUWCMNOWPKQRTO-UHFFFAOYSA-N

SMILES

CN(C)CCNCC1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)F

Canonical SMILES

CN(C)CCNCC1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)F

Origin of Product

United States

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